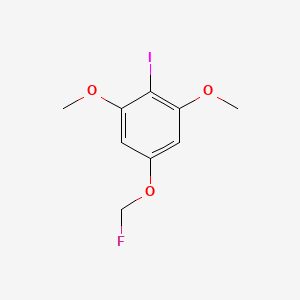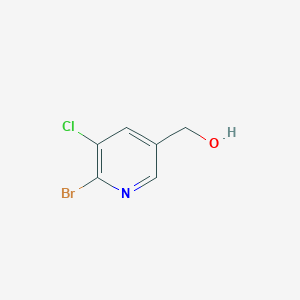
(6-Bromo-5-chloropyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-5-chloropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with continuous monitoring to maintain optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions: (6-Bromo-5-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine carboxylic acids or aldehydes.
Reduction Reactions: Dehalogenated pyridine derivatives or methyl-substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: (6-Bromo-5-chloropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its halogenated pyridine structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors .
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms enhances the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The halogen atoms on the pyridine ring enhance its binding affinity to target proteins, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
(6-Bromo-2-chloropyridin-3-yl)methanol: Similar structure but with different positions of halogen atoms.
(5-Bromo-2-chloropyridin-3-yl)methanol: Another isomer with different halogen positions.
(6-Chloropyridin-3-yl)methanol: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness: (6-Bromo-5-chloropyridin-3-yl)methanol is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for selective reactions and interactions that are not possible with other isomers. The presence of both halogen atoms and the hydroxymethyl group provides a versatile platform for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C6H5BrClNO |
|---|---|
Peso molecular |
222.47 g/mol |
Nombre IUPAC |
(6-bromo-5-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
Clave InChI |
WHFWAUWURBCQJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


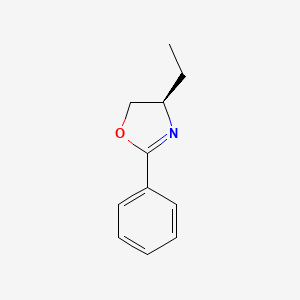
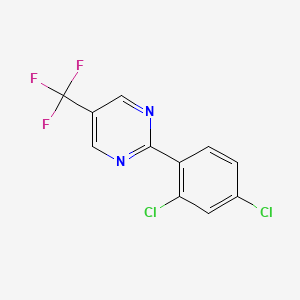
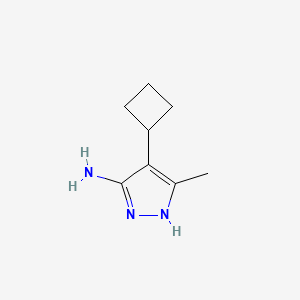


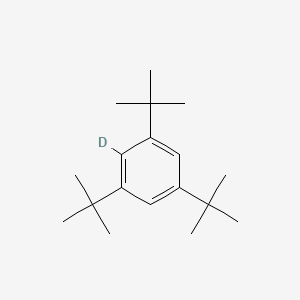

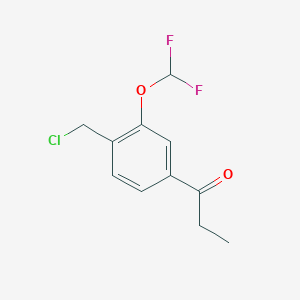
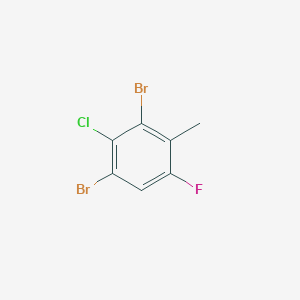

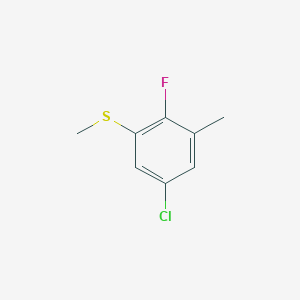
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
